molecular formula C14H10N2O3 B13703888 Methyl 5-(3-Quinolyl)isoxazole-3-carboxylate

Methyl 5-(3-Quinolyl)isoxazole-3-carboxylate

Katalognummer: B13703888
Molekulargewicht: 254.24 g/mol
InChI-Schlüssel: ZRYFSBQRGBGWEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-(3-Quinolyl)isoxazole-3-carboxylate is a heterocyclic compound that features both quinoline and isoxazole moieties. This compound is of significant interest in the fields of medicinal chemistry and drug discovery due to its potential biological activities and structural uniqueness.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 5-(3-Quinolyl)isoxazole-3-carboxylate can be synthesized through various synthetic routes. One common method involves the cycloaddition reaction of an alkyne with a nitrile oxide, which acts as a dipole. This (3 + 2) cycloaddition reaction is often catalyzed by metals such as copper (Cu) or ruthenium (Ru) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions. The use of microwave-assisted synthesis has been reported to enhance the yield and reduce reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(3-Quinolyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Methyl 5-(3-Quinolyl)isoxazole-3-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antibacterial, and antiviral properties.

    Industry: Utilized in the development of new materials and catalysts .

Wirkmechanismus

The mechanism by which Methyl 5-(3-Quinolyl)isoxazole-3-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 5-(3-Quinolyl)isoxazole-3-carboxylate is unique due to the presence of both quinoline and isoxazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for drug discovery and development.

Eigenschaften

Molekularformel

C14H10N2O3

Molekulargewicht

254.24 g/mol

IUPAC-Name

methyl 5-quinolin-3-yl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C14H10N2O3/c1-18-14(17)12-7-13(19-16-12)10-6-9-4-2-3-5-11(9)15-8-10/h2-8H,1H3

InChI-Schlüssel

ZRYFSBQRGBGWEG-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=NOC(=C1)C2=CC3=CC=CC=C3N=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.